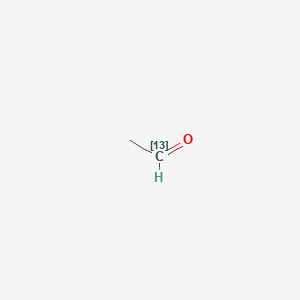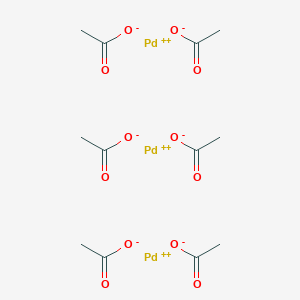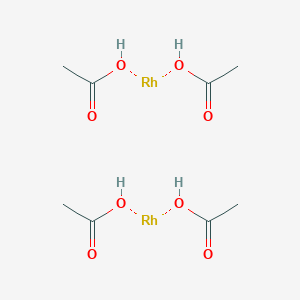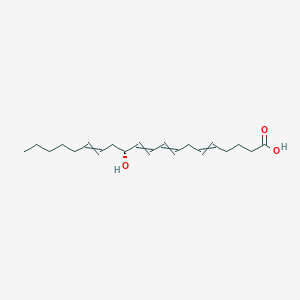
アセトアルデヒド-13C
概要
説明
Acetaldehyde-13C: is a labeled form of acetaldehyde where the carbon-13 isotope is incorporated into the molecular structure. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy.
科学的研究の応用
Acetaldehyde-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other analytical techniques. Some applications include:
作用機序
Target of Action
Acetaldehyde-13C is a variant of acetaldehyde where the carbon atoms are replaced with the carbon-13 isotope . It is commonly used in biochemical research and drug discovery as a tracer molecule . The primary targets of Acetaldehyde-13C are the same as those of acetaldehyde, which include various enzymes and proteins involved in metabolic pathways.
Mode of Action
The mode of action of Acetaldehyde-13C is similar to that of acetaldehyde. It interacts with its targets, primarily enzymes and proteins, and can be incorporated into molecules to track their movement in biological systems . The carbon-13 isotope allows for the tracing of the compound’s path through these biochemical pathways.
Biochemical Pathways
Acetaldehyde-13C is used to study metabolic pathways . It can be incorporated into molecules to track their movement in biological systems . This is particularly useful in 13C-Metabolic Flux Analysis (13C-MFA), a technique used to investigate cell metabolism and quantify the carbon flux distribution in central metabolic pathways .
Result of Action
The result of action of Acetaldehyde-13C is the generation of a traceable path through biochemical pathways. This allows researchers to study the flow of carbon through these pathways and identify any metabolic bottlenecks or inefficiencies .
準備方法
Synthetic Routes and Reaction Conditions: Acetaldehyde-13C can be synthesized through the reaction of sodium acetate-13C with an oxidant to generate acetic acid-13C, which is then decarboxylated to produce acetaldehyde-13C . Another method involves the use of elemental carbon-13 to produce calcium carbide, which is then used to generate acetylene. This acetylene can be further processed to obtain acetaldehyde-13C .
Industrial Production Methods: Industrial production of acetaldehyde-13C typically involves the use of isotopically labeled starting materials and specialized reaction conditions to ensure the incorporation of the carbon-13 isotope. The process is carefully controlled to maintain high isotopic purity and yield.
化学反応の分析
Types of Reactions: Acetaldehyde-13C undergoes various chemical reactions, including:
Reduction: It can be reduced to ethanol-13C using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Acetaldehyde-13C can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide or acid catalysts like sulfuric acid.
Major Products:
Oxidation: Acetic acid-13C.
Reduction: Ethanol-13C.
Condensation: Various aldol products depending on the reactants used.
類似化合物との比較
Formaldehyde-13C: Another isotopically labeled aldehyde used in similar research applications.
Propionaldehyde-13C: A labeled form of propionaldehyde used for studying longer-chain aldehyde reactions.
Acetone-13C: A labeled ketone used in various chemical and biological studies.
Uniqueness: Acetaldehyde-13C is unique due to its specific labeling at the carbon-13 position, which allows for detailed studies of its chemical and biological behavior. Its relatively simple structure and widespread occurrence in nature make it a valuable compound for research across multiple disciplines.
特性
IUPAC Name |
acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)








![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)
